![molecular formula C19H21FN4O5 B2759632 Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate CAS No. 921792-50-9](/img/structure/B2759632.png)
Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate
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Description
Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H21FN4O5 and its molecular weight is 404.398. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity Evaluation
Synthesis of Novel Derivatives : Research has led to the development of various derivatives of ethyl piperazine-1-carboxylate, including compounds with potential antimicrobial, antilipase, and antiurease activities. For example, derivatives containing a 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nucleus have been synthesized. These compounds were screened for their biological activities, with some displaying good to moderate antimicrobial activity against test microorganisms. Two compounds exhibited antiurease activity, and four showed antilipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antimicrobial Studies : Another study synthesized fluoroquinolone-based 4-thiazolidinones from lead molecules and screened them for antifungal and antibacterial activities. The research found that these synthesized compounds established their potential through elemental analysis and exhibited promising biological activities (Patel & Patel, 2010).
Structural and Chemical Investigations
Crystal Structure Analysis : The crystal structure of compounds such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), which shares a structural motif with the target compound, has been determined. This study revealed the conformation of the molecules in the crystal structure and the dihedral angles, providing insights into the structural aspects of similar compounds (Faizi, Ahmad, & Golenya, 2016).
Radiochemistry and PET Imaging
Development of Radiolabeled Compounds : Research on [18F]p-MPPF, a radiolabeled antagonist, has been significant for studying 5-HT1A receptors with positron emission tomography (PET). This encompasses the chemistry, radiochemistry, animal data, human data, toxicity, and metabolism of the compound, highlighting its application in neuroscientific research and the study of serotonergic neurotransmission (Plenevaux et al., 2000).
properties
IUPAC Name |
ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O5/c1-3-29-19(27)23-10-8-22(9-11-23)18(26)17-15(28-2)12-16(25)24(21-17)14-6-4-13(20)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVOYICIZANVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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